Methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate

説明

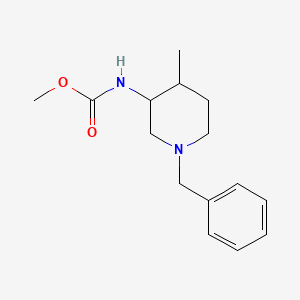

Methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate is a synthetic carbamate derivative that serves as a critical intermediate in the pharmaceutical synthesis of Tofacitinib citrate, a Janus kinase (JAK) inhibitor used to treat autoimmune disorders like rheumatoid arthritis . Its structure features a piperidine ring substituted with a benzyl group at position 1, a methyl group at position 4, and a methyl carbamate moiety at position 3 (Figure 1).

Synthesis: The compound is synthesized via a multi-step process involving N-acylation, quaternization, partial reduction, hydrolysis, reductive amination, and resolution using chiral resolving agents like ditoluoyl (L)-tartaric acid . This pathway highlights its structural complexity compared to simpler carbamates.

特性

IUPAC Name |

methyl N-(1-benzyl-4-methylpiperidin-3-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-12-8-9-17(10-13-6-4-3-5-7-13)11-14(12)16-15(18)19-2/h3-7,12,14H,8-11H2,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PECKJJLXPJQABJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1NC(=O)OC)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

Methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate can be synthesized from (1-benzyl-4-methyl-1,2,5,6-tetrahydropyridin-3-yl)carbamic acid methyl ester . The synthesis involves the reaction of the starting material with appropriate reagents under controlled conditions to yield the desired product. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications.

化学反応の分析

Reduction Reactions

The carbamate group undergoes reduction to yield primary or secondary amines, depending on the reagents and conditions.

Lithium Aluminum Hydride (LiAlH₄) Reduction

LiAlH₄ reduces the carbamate carbonyl to a methylamine group, producing (1-benzyl-4-methylpiperidin-3-yl)methylamine. This reaction is critical in synthesizing intermediates for pharmaceuticals like tofacitinib.

Conditions :

-

Solvent: Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Temperature: Reflux (66–70°C)

-

Workup: Acidic hydrolysis (HCl) to isolate the hydrochloride salt .

Example :

Yield : ~85% with >99% optical purity (HPLC) .

Sodium Triacetoxyborohydride (STAB) Reduction

STAB selectively reduces imine intermediates formed during reductive amination, preserving the carbamate group.

Conditions :

-

Solvent: Toluene/acetic acid

-

Temperature: 20–25°C

-

Workup: Neutralization with NaOH, extraction, and HCl precipitation .

Example :

Yield : 60% (from precursor) .

| Reduction Method | Reagent | Solvent | Temperature | Yield | Product |

|---|---|---|---|---|---|

| LiAlH₄ | LiAlH₄ | THF | Reflux | 85% | Amine hydrochloride |

| STAB-mediated reductive amination | STAB, AcOH | Toluene/AcOH | 20–25°C | 60% | Amine hydrochloride |

Hydrolysis Reactions

The carbamate group hydrolyzes under acidic or basic conditions to release methanol and form primary amines.

Acidic Hydrolysis

Concentrated HCl cleaves the carbamate, yielding the corresponding amine hydrochloride.

Conditions :

-

Reagent: 6M HCl

-

Temperature: 80°C

-

Workup: Evaporation and trituration.

Example :

Basic Hydrolysis

Aqueous NaOH hydrolyzes the carbamate to free the amine, releasing CO₂.

Conditions :

| Hydrolysis Type | Reagent | Conditions | Product |

|---|---|---|---|

| Acidic | HCl | 80°C, 2 h | Amine hydrochloride |

| Basic | NaOH | 25°C, 18 h | Free amine |

Oxidation Reactions

The piperidine ring’s methyl group can be oxidized to a ketone under Swern oxidation conditions.

Conditions :

-

Reagent: SO₃·pyridine complex, DMSO, Et₃N

-

Temperature: 22–25°C

Example :

Yield : 93% (for analogous substrates) .

Substitution Reactions

The benzyl group undergoes catalytic hydrogenation to replace the benzyl moiety with hydrogen, though direct experimental data for this compound is limited.

Theoretical Pathway :

Key Research Findings

-

Reduction Efficiency : LiAlH₄ provides higher yields (85%) compared to STAB (60%) but requires stringent anhydrous conditions .

-

Stereochemical Control : Reductive amination with STAB preserves the (3R,4R) configuration, critical for bioactive derivatives .

-

Oxidation Selectivity : The Swern oxidation selectively targets the piperidine methyl group without affecting the carbamate .

科学的研究の応用

Methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

This section evaluates Methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate against structurally or functionally related carbamates, emphasizing toxicity, applications, and structural nuances.

Structural and Functional Analogues

Ethyl Carbamate (Urethane)

- Structure : Ethyl carbamate lacks the piperidine and benzyl groups, featuring a simple ethyl-carbamate backbone.

- Toxicity: Ethyl carbamate is a multispecies carcinogen, inducing malignancies in the liver and lungs due to metabolic activation into DNA-reactive epoxides .

- Applications: Historically used as a sedative, its use is now restricted due to carcinogenicity.

- Contrast: Unlike ethyl carbamate, the methyl carbamate group in the target compound avoids epoxide formation, reducing genotoxic risk .

Benzyl Carbamate

- Structure : Contains a benzyl group directly attached to the carbamate nitrogen.

- Toxicity: Degrades into aniline derivatives, which are mutagenic and carcinogenic .

- Applications : Primarily used in organic synthesis as a protecting group.

Pharmaceutical Piperidine Carbamates

- Example : Rivastigmine (carbamate-based acetylcholinesterase inhibitor).

- Structure : Shares a carbamate-piperidine core but lacks the 1-benzyl and 4-methyl substituents.

- Applications : Used in Alzheimer’s treatment.

Toxicity Profile Comparison

Key Findings :

- Methyl carbamates are generally safer than ethyl or aromatic variants due to the absence of genotoxic metabolites .

- The benzyl group in the target compound is structurally isolated from the carbamate, reducing aniline-related risks compared to benzyl carbamate .

生物活性

Methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate is a chemical compound with significant biological activity, particularly in pharmacology. Its structure includes a piperidine ring, which is crucial for its interaction with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

| Property | Details |

|---|---|

| Molecular Formula | C14H20N2O2 |

| Molecular Weight | 248.32 g/mol |

| IUPAC Name | This compound |

| CAS Number | 846043-59-2 |

This compound interacts with various neurotransmitter systems, particularly by binding to monoamine receptors, which include serotonin receptors. This interaction can modulate neurotransmitter activity, influencing cognitive functions and mood regulation. The compound's ability to act as a ligand for specific receptors suggests potential applications in treating neurological and psychiatric disorders.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives have shown effective inhibition of microtubule assembly and induced apoptosis in breast cancer cells (MDA-MB-231) at concentrations as low as 1.0 μM . The structure–activity relationship indicates that modifications to the piperidine ring can enhance cytotoxicity against various cancer cell lines.

Neuropharmacological Effects

Research indicates that this compound can influence neurotransmitter systems, potentially offering therapeutic benefits for conditions such as depression and anxiety disorders. Its interactions with cholinergic and serotonergic pathways are particularly noteworthy, suggesting a multi-targeted approach in drug development .

Case Studies and Research Findings

- Study on Anticancer Activity :

-

Neuropharmacological Evaluation :

- Objective : To assess the compound's impact on mood regulation.

- Findings : The compound showed promise in modulating serotonin levels, indicating potential use in treating mood disorders.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity |

|---|---|

| This compound | Modulates neurotransmitter systems; anticancer effects |

| Benzyl (1-methylpiperidin-4-yl)carbamate | Similar receptor interactions; potential therapeutic applications |

| Piperidine derivatives | Broad range of biological activities; varying effects based on structure |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of Methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate, and what are the critical reaction parameters?

- Methodological Answer: The synthesis typically involves carbamate formation via reaction of an amine intermediate (e.g., 1-benzyl-4-methylpiperidin-3-amine) with methyl chloroformate. Key parameters include maintaining anhydrous conditions, controlled pH (7–9) to avoid side reactions, and low temperatures (0–5°C) to suppress hydrolysis. Tert-butyl carbamates are often used as intermediates to protect amines during multi-step syntheses, as demonstrated in analogous protocols for tert-butyl ((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate . Solvent choice (e.g., THF or dichloromethane) and stoichiometric excess of methyl chloroformate (~1.2–1.5 eq) are critical for high yields.

Q. How can the purity and structural integrity of this compound be validated in academic research?

- Methodological Answer:

- Chromatography: Reverse-phase HPLC with UV detection (λ = 220–254 nm) and C18 columns, using acetonitrile/water gradients, can assess purity (>98% by peak area). GC methods, as validated for methyl carbamate analogs, show intra-day precision (RSD <0.5%) .

- Spectroscopy: H and C NMR confirm structural integrity (e.g., carbamate carbonyl at ~155–160 ppm in C NMR). IR spectroscopy verifies the N-H stretch (~3300 cm) and carbonyl (C=O) absorption (~1700 cm).

- Crystallography: Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) resolves stereochemistry and bond lengths, critical for confirming the piperidine ring conformation .

Q. What safety considerations are essential when handling this compound in laboratory settings?

- Methodological Answer: While specific GHS data for this compound are unavailable, analogous carbamates (e.g., methyl carbamate) require precautions due to potential carcinogenicity (Proposition 65) . Use PPE (gloves, lab coat), work in a fume hood, and avoid inhalation. Store at –20°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and stability of this compound under varying experimental conditions?

- Methodological Answer:

- DFT Calculations: Density Functional Theory (e.g., B3LYP/6-31G*) models electron distribution, predicting nucleophilic/electrophilic sites. For example, the carbamate carbonyl is susceptible to hydrolysis under acidic conditions.

- Molecular Dynamics (MD): Simulates solvation effects and stability in solvents like DMSO or ethanol. MD trajectories (1–10 ns) can identify degradation pathways (e.g., ester bond cleavage) .

- Docking Studies: Predict binding affinity to biological targets (e.g., enzymes), guiding pharmacological assays .

Q. What strategies minimize batch-to-batch variability in synthesized this compound for reproducible biological assays?

- Methodological Answer:

- Quality Control: Implement rigorous HPLC (≥95% purity) and mass spectrometry (HRMS for exact mass confirmation). Request peptide content analysis (if applicable) to standardize concentrations .

- Process Optimization: Use automated synthesis platforms (e.g., flow chemistry) for consistent reaction conditions. Monitor intermediates via in-situ FTIR or Raman spectroscopy .

Q. How can impurity profiling of this compound be conducted to meet regulatory standards for pharmaceutical intermediates?

- Methodological Answer:

- LC-MS/MS: Identifies trace impurities (e.g., unreacted amine or benzyl derivatives) at ppm levels. Use charged aerosol detection (CAD) for non-UV-active species.

- Forced Degradation Studies: Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to profile degradation products. Compare with known impurities like Tofacitinib-related compounds .

Q. What crystallographic techniques resolve stereochemical ambiguities in this compound derivatives?

- Methodological Answer:

- Twinned Data Refinement: Use SHELXL to refine high-resolution (<1.0 Å) data from twinned crystals, leveraging the HKLF5 format for intensity integration .

- Patterson Methods: SIR97 or SHELXD solve phase problems in non-centrosymmetric space groups, critical for piperidine ring conformation analysis .

Methodological Tables

Table 1: Analytical Precision for Carbamate Derivatives

| Technique | Parameter | RSD (%) | Reference |

|---|---|---|---|

| GC | Methyl carbamate | 0.45 | |

| HPLC (UV) | Purity assessment | <1.0 | |

| HRMS | Exact mass accuracy | <3 ppm |

Table 2: Computational Parameters for Stability Prediction

| Method | Basis Set | Simulation Time | Application |

|---|---|---|---|

| DFT (B3LYP) | 6-31G* | N/A | Reactivity hotspots |

| MD (GROMACS) | CHARMM36 | 10 ns | Solvation stability |

| Docking (AutoDock) | Lamarckian GA | N/A | Target binding affinity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。